3,4-DIETHOXYBENZYL 4-[2-(3,4-DIETHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Overview
Description
3,4-Diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate is a complex organic compound that features both benzyl and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXYBENZYL 4-[2-(3,4-DIETHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps:
Preparation of 3,4-diethoxybenzyl alcohol: This can be synthesized from 3,4-diethoxybenzaldehyde through a reduction reaction.
Formation of the tetrazole ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling reactions: The final step involves coupling the 3,4-diethoxybenzyl alcohol with the tetrazole derivative using esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 3,4-Diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: 3,4-Diethoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXYBENZYL 4-[2-(3,4-DIETHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4-Diethoxybenzyl alcohol: A simpler compound lacking the tetrazole and benzoate groups.
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium: Contains similar benzyl and methoxy groups but in a different structural framework.
Uniqueness
The presence of both the tetrazole and benzoate groups in 3,4-DIETHOXYBENZYL 4-[2-(3,4-DIETHOXYBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE makes it unique compared to the simpler analogs. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)methyl 4-[2-[(3,4-diethoxyphenyl)methyl]tetrazol-5-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6/c1-5-36-25-15-9-21(17-27(25)38-7-3)19-34-32-29(31-33-34)23-11-13-24(14-12-23)30(35)40-20-22-10-16-26(37-6-2)28(18-22)39-8-4/h9-18H,5-8,19-20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFIHVYJKWWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC(=C(C=C4)OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.